1,6-Bis(vinyloxy)hexane

Overview

Description

It is a colorless liquid with a boiling point of approximately 205°C and a density of 0.887 g/mL at 25°C . This compound is characterized by the presence of two vinyloxy groups attached to a hexane backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(vinyloxy)hexane can be synthesized through the reaction of 1,6-hexanediol with acetylene in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the formation of an intermediate vinyl ether, which subsequently undergoes further reaction to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as potassium hydroxide can enhance the reaction rate and yield. The final product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(vinyloxy)hexane undergoes various chemical reactions, including:

Polymerization: It can participate in radical polymerization reactions to form cross-linked polymers.

Hydrolysis: The vinyloxy groups can be hydrolyzed to form the corresponding diol.

Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

Acidic or Basic Catalysts: Hydrolysis reactions can be catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.

Major Products

Cross-linked Polymers: Formed through polymerization reactions.

Hexanediol: Produced through hydrolysis of the vinyloxy groups.

Scientific Research Applications

1,6-Bis(vinyloxy)hexane has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of cross-linked polymers and copolymers.

Biology: It serves as a cross-linking agent in the preparation of hydrogels for biological applications.

Medicine: It is utilized in drug delivery systems due to its ability to form biocompatible polymers.

Industry: It is employed in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,6-bis(vinyloxy)hexane primarily involves its ability to undergo polymerization and cross-linking reactions. The vinyloxy groups can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linking capability is crucial for its applications in creating durable and stable materials .

Comparison with Similar Compounds

Similar Compounds

- 1,4-Butanediol divinyl ether

- 1,5-Pentanediol divinyl ether

- 1,4-Cyclohexanedimethanol divinyl ether

Uniqueness

1,6-Bis(vinyloxy)hexane is unique due to its longer hexane backbone, which provides greater flexibility and spacing between the vinyloxy groups. This structural feature allows for the formation of more flexible and less rigid polymers compared to its shorter-chain counterparts .

Biological Activity

1,6-Bis(vinyloxy)hexane, with the chemical formula C₁₀H₁₈O₂ and CAS number 19763-13-4, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

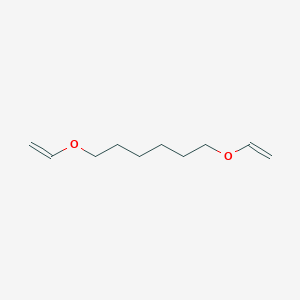

This compound consists of a hexane backbone with two vinyloxy groups attached at the first and sixth carbon atoms. Its structure can be represented as follows:

This configuration suggests potential reactivity due to the presence of vinyl groups, which may participate in various chemical reactions.

Biological Activity Overview

Research on this compound indicates several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

- Cytotoxic Effects : There is evidence suggesting that this compound may possess cytotoxic effects on certain cancer cell lines.

- Potential as a Drug Carrier : Due to its structural characteristics, it may serve as a linker in drug delivery systems.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and biological macromolecules. The vinyl groups may facilitate the formation of reactive intermediates that can disrupt cellular functions or induce apoptosis in cancer cells.

Antimicrobial Activity

A study conducted by researchers at Osaka University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 85 |

| Escherichia coli | 100 | 78 |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on various cancer cell lines, including HeLa and MCF-7. The compound demonstrated IC50 values of approximately 50 µM for HeLa cells and 60 µM for MCF-7 cells, indicating moderate cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 60 |

Drug Delivery Applications

A research initiative explored the use of this compound as a linker in solid-phase organic synthesis for drug delivery systems. The findings suggested enhanced solubility and stability of conjugated drug molecules when linked via this compound.

Properties

IUPAC Name |

1,6-bis(ethenoxy)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-11-9-7-5-6-8-10-12-4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSFJABFAXRZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941524 | |

| Record name | 1,6-Bis(ethenyloxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19763-13-4 | |

| Record name | 1,6-Bis(ethenyloxy)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19763-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bis(vinyloxy)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019763134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Bis(ethenyloxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-bis(vinyloxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.